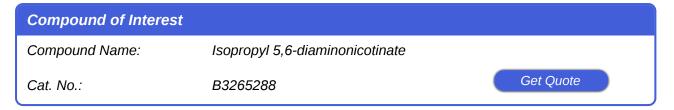


Spectroscopic and Structural Elucidation of Isopropyl 5,6-diaminonicotinate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **Isopropyl 5,6-diaminonicotinate**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, as well as expected Mass Spectrometry (MS) results. This information is crucial for the structural confirmation and purity assessment of this molecule.

Chemical Structure and Properties

IUPAC Name: propan-2-yl 5,6-diaminopyridine-3-carboxylate[1]

CAS Number: 403668-98-4[2][3]

Molecular Formula: C₉H₁₃N₃O₂[1][3]

Molecular Weight: 195.22 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for **Isopropyl 5,6-diaminonicotinate**



are presented below. These predictions are based on analogous compounds and may vary depending on the solvent and experimental conditions.[2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2 (Pyridine)	~8.0-8.2	S	-
H-4 (Pyridine)	~7.0-7.2	S	-
-NH ₂ (C-6)	~5.0-6.0	br s	-
-NH ₂ (C-5)	~4.5-5.5	br s	-
-CH- (Isopropyl)	~4.9-5.1	sept	~6.3
-CH₃ (Isopropyl)	~1.2-1.4	d	~6.3

Predicted values based on data from analogous compounds. Actual values may vary.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.



Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (Ester)	~165-170
C-6 (Pyridine)	~150-155
C-2 (Pyridine)	~145-150
C-4 (Pyridine)	~135-140
C-5 (Pyridine)	~120-125
C-3 (Pyridine)	~110-115
-CH- (Isopropyl)	~65-70
-CH₃ (Isopropyl)	~20-25

Predicted values based on data from analogous compounds. Actual values may vary.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **Isopropyl 5,6-diaminonicotinate** are listed below.

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)
N-H (Amino)	Symmetric & Asymmetric Stretching	3300-3500
C-H (Aromatic)	Stretching	3000-3100
C-H (Aliphatic)	Stretching	2850-3000
C=O (Ester)	Stretching	1700-1725
C=C, C=N (Pyridine Ring)	Stretching	1550-1650
C-N	Stretching	1250-1350
C-O	Stretching	1000-1300



The presence of two amino groups at positions 5 and 6 on the pyridine ring are expected to show characteristic N-H stretching vibrations.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

- Expected Molecular Ion [M]+: m/z = 195.10
- Expected [M+H]+ (for ESI/CI): m/z = 196.11

Common fragmentation patterns would likely involve the loss of the isopropyl group, the ester functionality, and potentially rearrangements involving the amino groups.

Experimental Protocols

While specific experimental data for **Isopropyl 5,6-diaminonicotinate** is not widely published, the following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of **Isopropyl 5,6-diaminonicotinate** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Acquire the spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

• Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

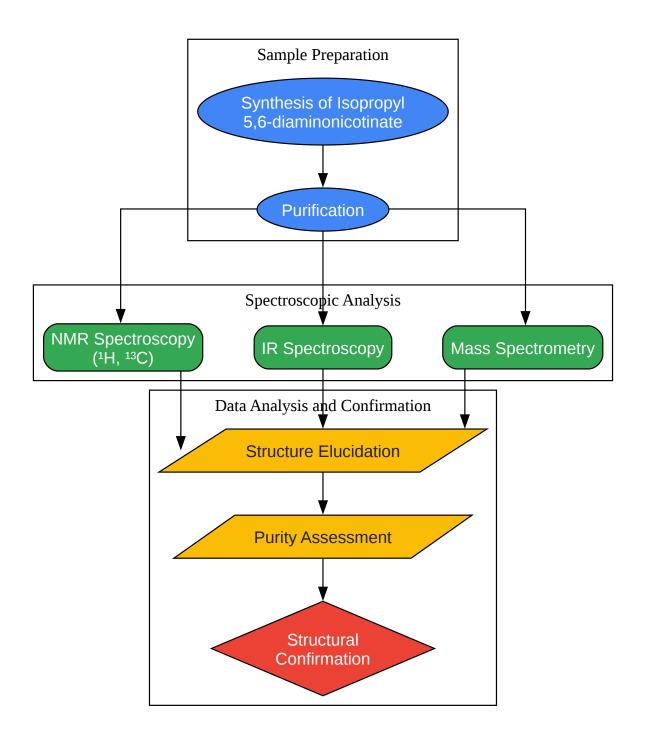


- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
- Acquisition:
 - Infuse the sample solution into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For structural elucidation, tandem MS (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **Isopropyl 5,6-diaminonicotinate**.





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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Isopropyl 5,6-diaminonicotinate**.



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References

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- 2. Isopropyl 5,6-diaminonicotinate | 403668-98-4 | Benchchem [benchchem.com]
- 3. 403668-98-4 CAS MSDS (5,6-diamino-nicotinic acid isopropyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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